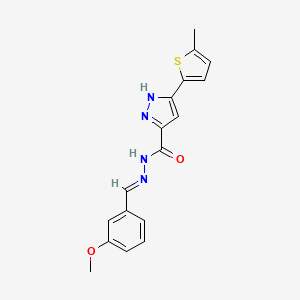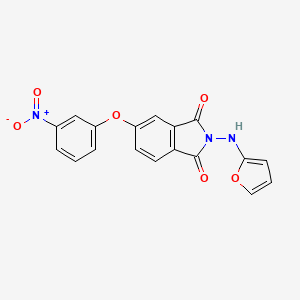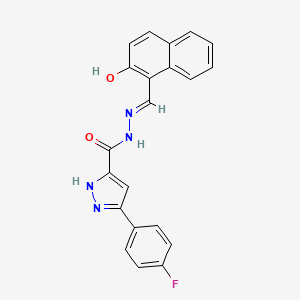![molecular formula C13H11ClN4O B11662940 N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C12H11ClN4O It is known for its unique structure, which includes a pyrazine ring and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications.
属性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9- |
InChI 键 |
QHUWHTLRWWNPGY-MFOYZWKCSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11662861.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)

![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)

![2-(3-chlorophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11662912.png)

![4-(3-Ethoxy-4-hydroxyphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11662919.png)
![Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662933.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)

![N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662946.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B11662948.png)
